molecular formula C17H19N5O2 B2876558 3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 326918-94-9

3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2876558
CAS RN: 326918-94-9
M. Wt: 325.372
InChI Key: DHYQUSWIOMVUNM-UHFFFAOYSA-N
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Description

3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.372. The purity is usually 95%.
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Scientific Research Applications

Ionization and Methylation Reactions of Purine Diones

Purine-6,8-diones, categorized by their substituents, exhibit distinct ionization behaviors and methylation reactions. The study by Rahat, Bergmann, and Tamir (1974) elucidates the ionization and methylation of purine-6,8-diones, highlighting the influence of methyl groups at positions 1 and 3 on their chemical reactivity and ionization properties. This foundational research provides insight into the chemical properties and reactivity of purine derivatives, including the compound of interest (M. Rahat, F. Bergmann, & I. Tamir, 1974).

Structural Analysis of Purine-Pyrimidine Complexes

The crystallographic analysis of purine and pyrimidine complexes offers a detailed view of molecular interactions and hydrogen bonding configurations, as demonstrated by Sobell (1966) in the study of 9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil. This work sheds light on the structural aspects of purine derivatives and their potential for forming base pairs similar to those in DNA, which is crucial for understanding the molecular basis of their biological activity (H. M. Sobell, 1966).

properties

IUPAC Name

3-ethyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-20-15(23)13-14(19(2)17(20)24)18-16-21(10-7-11-22(13)16)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYQUSWIOMVUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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